molecular formula C19H22N2O2 B12967656 (R)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid

(R)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid

Cat. No.: B12967656
M. Wt: 310.4 g/mol
InChI Key: KODJLNIVKVQJSR-GOSISDBHSA-N
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Description

®-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoic acid core with a piperazine ring substituted with a benzyl group. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperazine Ring: This step involves the reaction of benzylamine with ethylene diamine under controlled conditions to form the piperazine ring.

    Attachment of the Benzoic Acid Core: The piperazine derivative is then reacted with a benzoic acid derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

®-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The benzyl group in the piperazine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms.

    Substitution: Substituted derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

®-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and benzyl group allow the compound to bind to these targets with high affinity, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((3-Phenylpiperazin-1-yl)methyl)benzoic acid
  • ®-3-((3-Methylpiperazin-1-yl)methyl)benzoic acid
  • ®-3-((3-Ethylpiperazin-1-yl)methyl)benzoic acid

Uniqueness

®-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzyl group in the piperazine ring enhances its ability to interact with certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

3-[[(3R)-3-benzylpiperazin-1-yl]methyl]benzoic acid

InChI

InChI=1S/C19H22N2O2/c22-19(23)17-8-4-7-16(11-17)13-21-10-9-20-18(14-21)12-15-5-2-1-3-6-15/h1-8,11,18,20H,9-10,12-14H2,(H,22,23)/t18-/m1/s1

InChI Key

KODJLNIVKVQJSR-GOSISDBHSA-N

Isomeric SMILES

C1CN(C[C@H](N1)CC2=CC=CC=C2)CC3=CC(=CC=C3)C(=O)O

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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